molecular formula C14H18O3 B1296070 5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid CAS No. 500892-07-9

5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid

Cat. No.: B1296070
CAS No.: 500892-07-9
M. Wt: 234.29 g/mol
InChI Key: ZEMMDCNECWHBGE-UHFFFAOYSA-N
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Description

5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid: is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol It is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to a pentanoic acid backbone with a ketone functional group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid typically involves the reaction of 2,4,6-trimethylbenzaldehyde with a suitable reagent to introduce the pentanoic acid moiety. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to form the ketone group .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ketone group in 5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: 5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ketones and carboxylic acids. It may also serve as a model compound for studying the metabolism of similar structures in living organisms.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid depends on its specific application. In chemical reactions, the ketone and carboxylic acid groups are key reactive sites. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can undergo esterification or amidation.

Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes that catalyze reactions involving ketones and carboxylic acids. These interactions can affect metabolic pathways and influence the activity of specific enzymes.

Comparison with Similar Compounds

    5-Oxo-5-(2,4,6-trimethylphenyl)hexanoic acid: Similar structure with an additional carbon in the backbone.

    5-Oxo-5-(2,4,6-trimethylphenyl)butanoic acid: Similar structure with one less carbon in the backbone.

    5-Oxo-5-(2,4,6-trimethylphenyl)propanoic acid: Similar structure with two fewer carbons in the backbone.

Uniqueness: 5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid is unique due to its specific chain length and the presence of both a ketone and carboxylic acid functional group

Properties

IUPAC Name

5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-9-7-10(2)14(11(3)8-9)12(15)5-4-6-13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMMDCNECWHBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305604
Record name 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500892-07-9
Record name 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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